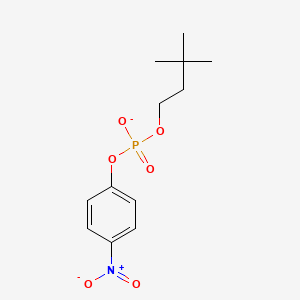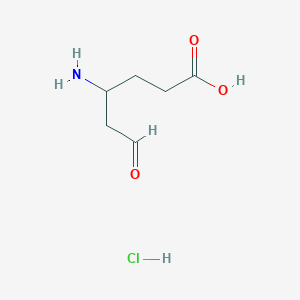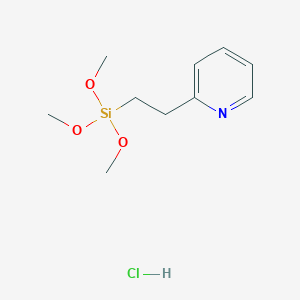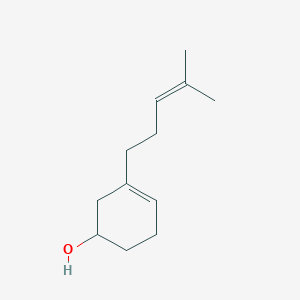![molecular formula C12H18Br6N2O2 B14287493 N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-14-0](/img/structure/B14287493.png)
N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethane-1,2-diyl linkage flanked by two 3-bromo-2,2-bis(bromomethyl)propanamide groups, making it a highly brominated molecule. Its structure allows for diverse chemical reactivity and potential utility in synthetic chemistry, materials science, and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves the reaction of ethane-1,2-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid or its derivatives. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The process may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential tool for studying biological pathways and developing therapeutic agents .
Comparación Con Compuestos Similares
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar ethane-1,2-diyl linkage but lacks the brominated groups, resulting in different chemical reactivity and applications.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound shares the bromomethyl groups but has a different central linkage, leading to variations in its chemical behavior and uses.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to its highly brominated structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
119548-14-0 |
|---|---|
Fórmula molecular |
C12H18Br6N2O2 |
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
3-bromo-N-[2-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]ethyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C12H18Br6N2O2/c13-3-11(4-14,5-15)9(21)19-1-2-20-10(22)12(6-16,7-17)8-18/h1-8H2,(H,19,21)(H,20,22) |
Clave InChI |
GCGYBICIDYUXEC-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)C(CBr)(CBr)CBr)NC(=O)C(CBr)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

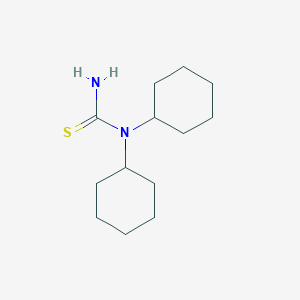
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
